molecular formula C20H16ClF2N3O2 B2722759 N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE CAS No. 1358760-94-7

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE

Cat. No.: B2722759
CAS No.: 1358760-94-7
M. Wt: 403.81
InChI Key: SYESOPCJEKJSHY-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE is a complex organic compound that features a quinoline core substituted with chloro, fluoro, and morpholino groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE typically involves multiple steps, starting with the preparation of the quinoline core. One common method involves the reaction of 3-chloro-4-fluoroaniline with 6-fluoroquinoline under specific conditions to form the intermediate compound. This intermediate is then reacted with morpholine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while nucleophilic substitution can introduce various functional groups into the molecule .

Scientific Research Applications

N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(3-CHLORO-4-FLUOROPHENYL)-6-FLUORO-3-(MORPHOLINE-4-CARBONYL)QUINOLIN-4-AMINE apart from similar compounds is its unique combination of substituents, which confer specific chemical and biological properties. The presence of both chloro and fluoro groups, along with the morpholino moiety, enhances its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[4-(3-chloro-4-fluoroanilino)-6-fluoroquinolin-3-yl]-morpholin-4-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClF2N3O2/c21-16-10-13(2-3-17(16)23)25-19-14-9-12(22)1-4-18(14)24-11-15(19)20(27)26-5-7-28-8-6-26/h1-4,9-11H,5-8H2,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYESOPCJEKJSHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=CN=C3C=CC(=CC3=C2NC4=CC(=C(C=C4)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClF2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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